molecular formula C29H34O9 B595690 Khayalenoid E CAS No. 1220508-29-1

Khayalenoid E

Cat. No. B595690
CAS RN: 1220508-29-1
M. Wt: 526.582
InChI Key: YEAXMHFWUBJUEN-GYFLQMTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Khayalenoid E has a complex molecular structure with a molecular weight of 526.6 g/mol . It contains 76 bonds in total, including 42 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 6 double bonds, 5 aromatic bonds, and various ring structures .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It’s recommended to be stored at -20°C .

Scientific Research Applications

  • Limonoids from Khaya Senegalensis : Khayalenoids A and B, compounds related to Khayalenoid E, were isolated from the stems of Khaya senegalensis. These compounds have an unprecedented 8-oxa-tricyclo[4.3.2.0(2,7)]undecane motif in the nortriterpenoid core (Yuan et al., 2009). In addition, other studies have identified various limonoids and triterpenoids (khayalenoids C-I and senegalenes A-C) from Khaya senegalensis, indicating a rich diversity of potentially biologically active compounds in this species (Yuan et al., 2010).

  • Antimalarial Activity : Research on Khaya grandifoliola, another species in the Khaya genus, has shown that its limonoids, including methylangolensate, gedunin, and others, have in vitro antimalarial activity against Plasmodium falciparum. This suggests that limonoids from Khaya species, potentially including this compound, could have applications in antimalarial therapies (Bickii et al., 2000).

  • Chemopreventive Effects on Cancer : An extract from the bark of Khaya senegalensis has shown chemopreventive effects against human colorectal cancer. This extract inhibits cell growth and induces apoptosis in cancer cells. The presence of various limonoids in Khaya senegalensis suggests that compounds like this compound could be explored for their potential anticancer properties (Androulakis et al., 2006).

  • Antifungal Activity : Limonoids from Khaya ivorensis, including angolensates and mexicanolides, have demonstrated antifungal activity. This suggests that this compound, if structurally similar, might also possess antifungal properties (Abdelgaleil et al., 2005).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Khayalenoid E, it’s recommended to avoid creating dust and to handle with care . In case of contact with eyes or skin, it’s advised to rinse with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Khayalenoid E is a type of limonoid, a class of highly oxygenated terpenoids

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Generally, limonoids are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer effects. They exert their effects by interacting with various cellular targets, but the exact interactions of this compound with its targets are yet to be elucidated.

properties

IUPAC Name

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAXMHFWUBJUEN-GYFLQMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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